
1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features an ethenyl group at the first position, a phenyl group at the second position, and a propyl group at the third position of the pyrrole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalyst such as iron (III) chloride . Another method includes the dehydrogenative coupling of secondary alcohols and amino alcohols using ruthenium-based pincer-type catalysts .
Industrial Production Methods
Industrial production of substituted pyrroles often involves catalytic processes that ensure high yields and selectivity. For instance, the use of manganese complexes in the absence of organic solvents can facilitate the conversion of primary diols and amines to pyrroles . Additionally, the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines is another efficient method .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or other oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-diones, while substitution reactions can produce various N-substituted pyrroles .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrole, 2-phenyl-: Similar structure but lacks the ethenyl and propyl groups.
1H-Pyrrole-2,5-dione, 3-ethenyl-4-methyl-: Contains a dione group and different substituents.
1-Phenylpyrrole: Similar but lacks the ethenyl and propyl groups.
Uniqueness
1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63045-58-9 |
|---|---|
Molekularformel |
C15H17N |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
1-ethenyl-2-phenyl-3-propylpyrrole |
InChI |
InChI=1S/C15H17N/c1-3-8-13-11-12-16(4-2)15(13)14-9-6-5-7-10-14/h4-7,9-12H,2-3,8H2,1H3 |
InChI-Schlüssel |
LSBFZZMULJLKEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N(C=C1)C=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



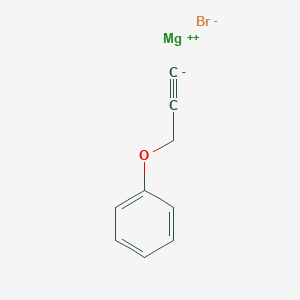
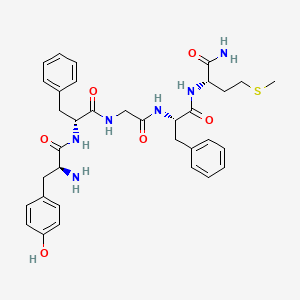
![3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone](/img/structure/B14495777.png)

![Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B14495779.png)
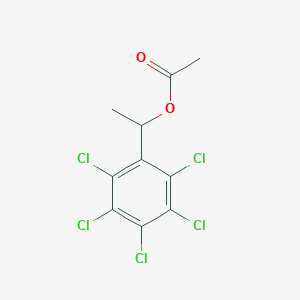
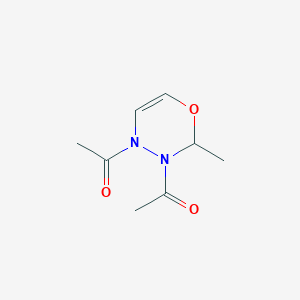
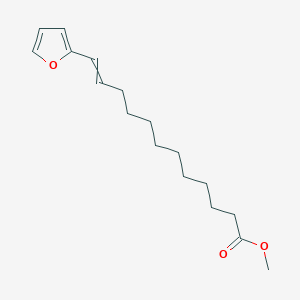
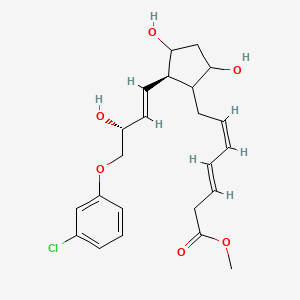

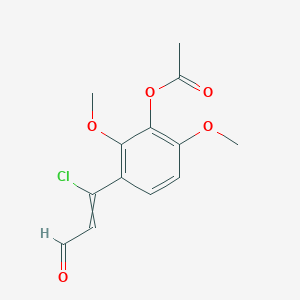
![2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one](/img/structure/B14495827.png)
![5-(Triphenylmethyl)bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14495828.png)
